Dibutyl cyclopropane-1,1-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
dibutyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-3-5-9-16-11(14)13(7-8-13)12(15)17-10-6-4-2/h3-10H2,1-2H3 |
InChI Key |
SVUZBUMRBIQZKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1(CC1)C(=O)OCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dibutyl Cyclopropane 1,1 Dicarboxylate and Analogues
Cyclopropanation Reactions Utilizing Malonic Esters
A foundational method for constructing the cyclopropane-1,1-dicarboxylate core involves the use of malonic esters as the C1 source for the three-membered ring. This approach leverages the acidity of the α-protons of the malonate, enabling sequential alkylations to form the cyclic structure.
Di-alkylation of Malonic Esters with 1,2-Dihaloalkanes for Cyclopropane (B1198618) Ring Formation
The reaction of a malonic ester, such as dibutyl malonate, with a 1,2-dihaloalkane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644), in the presence of a base, is a classic and effective method for synthesizing the cyclopropane ring. nih.govacs.org This process occurs via an intramolecular dialkylation, also known as the Perkin alicyclic synthesis. nih.gov The mechanism involves the initial deprotonation of the malonic ester to form a stabilized enolate, which then acts as a nucleophile, attacking one of the electrophilic carbons of the dihaloalkane in an SN2 reaction. acs.orgoperachem.com A second deprotonation at the α-carbon, followed by an intramolecular SN2 reaction, closes the three-membered ring and displaces the second halide, yielding the cyclopropane-1,1-dicarboxylate. nih.govacs.org
The choice of base is critical in the cyclopropanation of malonic esters, as it influences reaction rates, yields, and the prevalence of side reactions. Historically, sodium ethoxide has been a common choice for this transformation. acs.org It is a strong base capable of quantitatively deprotonating the malonic ester, thereby facilitating the initial alkylation step. acs.org However, its use can lead to challenges, including the formation of by-products and difficulties in product purification, with some historical procedures reporting yields as low as 27-40%. acs.org
In contrast, potassium carbonate (K₂CO₃) has emerged as a more advantageous base in many cases. acs.org While it is a weaker base than sodium ethoxide, it is sufficient to deprotonate the acidic malonic ester. Its use in a solid-liquid phase-transfer system or in a suitable polar aprotic solvent like DMF can lead to significantly higher yields, with some syntheses of related dimethyl cyclopropane-1,1-dicarboxylate reporting yields of up to 73%. acs.org The use of potassium carbonate can also simplify workup procedures and minimize side reactions like transesterification that can occur with alkoxide bases.
Below is a comparative table illustrating the potential impact of base selection on the synthesis of a generic dialkyl cyclopropane-1,1-dicarboxylate.
| Base | Typical Solvent | Relative Strength | Reported Yield (Analogues) | Key Considerations |
| Sodium Ethoxide | Ethanol | Strong | 27-40% acs.org | Prone to transesterification if ester groups differ from the alkoxide. May require more stringent anhydrous conditions. nih.gov |
| Potassium Carbonate | DMF, Acetone | Moderate | ~73% acs.org | Often results in cleaner reactions and higher yields. Suitable for phase-transfer catalysis conditions. acs.org |
This table is a representation based on literature findings for cyclopropane-1,1-dicarboxylate synthesis and illustrates general trends.
The solvent system and reaction conditions play a pivotal role in the success of the cyclopropanation reaction, directly affecting product purity and the extent of unwanted side reactions, most notably ester saponification. youtube.com Saponification, the base-catalyzed hydrolysis of the ester functional groups to carboxylic acids, becomes a significant issue when water is present in the reaction mixture, especially when strong bases like sodium hydroxide (B78521) are used. researchgate.net
Protic solvents, such as alcohols, are often used to dissolve alkoxide bases like sodium ethoxide. However, to prevent transesterification, the alcohol used as a solvent should match the alkyl group of the ester (e.g., butanol for dibutyl malonate). nih.gov Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be highly effective, particularly when used with bases like potassium carbonate, as they can enhance the reactivity of the nucleophilic enolate while minimizing the risk of saponification if anhydrous conditions are maintained. youtube.comfrontiersin.org
The presence of water, even in small amounts, can lead to the hydrolysis of the dibutyl cyclopropane-1,1-dicarboxylate product to its corresponding dicarboxylic acid, complicating purification. Running the reaction under strictly anhydrous conditions is therefore crucial for maximizing the yield of the desired ester and ensuring high purity. Temperature control is also important; while heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions and decomposition. nih.gov
Phase-transfer catalysis (PTC) offers a powerful technique to enhance the efficiency of the cyclopropanation of malonic esters, particularly when using an inorganic base like sodium hydroxide or potassium carbonate with reactants soluble in an organic phase. nih.govacs.orgacs.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide or triethylbenzylammonium chloride, facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase into the organic phase where the malonic ester and dihaloalkane reside. nih.govyoutube.com
This transfer creates a highly reactive, "naked" anion in the organic phase, which can efficiently deprotonate the malonic ester, leading to faster reaction rates and often higher yields compared to traditional methods. acs.orgyoutube.com A notable advantage of PTC is the ability to use inexpensive and convenient aqueous bases while minimizing the risk of large-scale saponification of the ester product, as the concentration of the active base in the organic phase is kept low but is constantly replenished. acs.org For example, the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane using 50% aqueous sodium hydroxide and triethylbenzylammonium chloride as a phase-transfer catalyst proceeds in high yield (66–73% of the diacid after in-situ saponification). frontiersin.org This demonstrates the power of PTC to overcome solubility issues and drive the reaction efficiently. frontiersin.org
Stereoselective Synthesis of Substituted this compound Isomers
When the cyclopropane ring is further substituted, the potential for stereoisomerism arises. The development of stereoselective methods to control the configuration of these new stereocenters is a key area of modern synthetic chemistry. For the synthesis of substituted this compound isomers, several strategies can be employed.
One approach involves the use of a chiral auxiliary attached to the malonate ester. This auxiliary can direct the approach of the alkylating agent, leading to the formation of one diastereomer preferentially. After the cyclopropanation sequence, the chiral auxiliary can be removed to yield the enantiomerically enriched cyclopropane derivative.
Another powerful method is the use of chiral phase-transfer catalysts. nih.gov In these systems, a chiral, non-racemic quaternary ammonium salt is used to form a chiral ion pair with the malonate enolate. This chiral environment influences the subsequent alkylation reactions, leading to an enantioselective synthesis of the final cyclopropane product with a quaternary carbon center. nih.gov
Biocatalysis, using enzymes such as engineered myoglobins, has also emerged as a highly effective method for stereoselective cyclopropanation, achieving excellent diastereo- and enantioselectivity (up to >99% de and ee) for the synthesis of related nitrile-substituted cyclopropanes. acs.org This approach offers a green and efficient route to enantiopure cyclopropanes. acs.org
Metal-Catalyzed and Organocatalyzed Cyclopropanation Approaches
Beyond the classic malonic ester synthesis, metal-catalyzed and organocatalyzed reactions represent the state-of-the-art for cyclopropane synthesis, often offering milder conditions and broader substrate scope.
Metal-catalyzed cyclopropanations frequently involve the reaction of an alkene with a metal carbene species. Catalysts based on rhodium, copper, and palladium are commonly used. operachem.com For instance, palladium-catalyzed reactions can be used for the cyclopropanation of ester enolates or for the cross-coupling of cyclopropenyl esters. nih.govacs.org These methods can provide access to highly functionalized and substituted cyclopropanes. Palladium catalysts with sterically hindered phosphine (B1218219) ligands have been shown to be effective in related C-C bond-forming reactions involving malonates.
Organocatalysis provides a complementary, metal-free approach. operachem.com One common strategy is the cascade Michael-alkylation reaction. For example, an α,β-unsaturated aldehyde can react with a bromomalonate in the presence of a chiral secondary amine catalyst (like a prolinol ether). The catalyst forms a chiral enamine intermediate with the aldehyde, which then undergoes a Michael addition to the bromomalonate. This is followed by an intramolecular alkylation to form the cyclopropane ring with high diastereo- and enantioselectivity. Another organocatalytic route involves a Michael-initiated ring closure, where a nucleophile adds to a Michael acceptor, and the resulting enolate attacks an internal electrophile to form the cyclopropane ring. These methods are powerful for constructing complex and chiral cyclopropane structures under mild conditions. operachem.com
Olefin Cyclopropanation Strategies for Dicarboxylate Formation
The direct cyclopropanation of an olefin with a carbene equivalent derived from a malonic ester derivative is a primary strategy for constructing the cyclopropane-1,1-dicarboxylate core. Transition metal catalysis, particularly with rhodium and iron complexes, has been instrumental in advancing this approach.
One notable method involves the rhodium(II)-catalyzed enantioselective cyclopropanation of olefins with malonates. nih.gov In a key development, olefins are treated with a malonate, such as dimethyl malonate, in the presence of iodosylbenzene and a chiral rhodium(II) carboxylate catalyst. nih.gov This process proceeds through the in situ generation of a phenyliodonium (B1259483) ylide, which then serves as the carbene precursor for the cyclopropanation reaction. nih.gov The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. nih.gov For instance, using (S)-N-4-bromo-1,8-naphthanoyl-tert-leucine as the chiral ligand has yielded cyclopropane products with high enantiomeric excesses. nih.gov
Iron-catalyzed cyclopropanation offers a more economical and environmentally benign alternative to precious metal catalysts. rsc.org These reactions often utilize in situ generated diazo compounds from N-nosylhydrazones under mild conditions. This approach allows for the synthesis of a variety of trans-1,2-disubstituted cyclopropanes. rsc.org While many examples focus on mono-substituted carbenes, the principles can be extended to dicarboxylate systems, providing a safer and more user-friendly protocol. rsc.org
Table 1: Olefin Cyclopropanation for Dicarboxylate Synthesis
| Catalyst System | Olefin Substrate | Carbene Source | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rh₂(S-NTTL)₄ | Styrene | N-Sulfonyl 1,2,3-triazole | Cyclopropanecarbaldehyde | up to 97% | organic-chemistry.org |
| Rh₂(S)-PTAD)₄ | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | up to 98% | nih.gov |
| Iron(III) chloride | Various alkenes | Commercial aldehydes | Substituted cyclopropanes | N/A | chemistryworld.com |
| Rh₂(S)-TCPTAD)₄ | Electron-deficient alkenes | Aryl- and vinyldiazoacetates | Substituted cyclopropanes | up to 98% | rsc.org |
Tandem Reaction Sequences for the Synthesis of this compound
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an efficient and atom-economical route to complex molecules like this compound. A prominent strategy in this context is the Michael-Initiated Ring Closure (MIRC). rsc.org
The MIRC reaction typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org For the synthesis of cyclopropane-1,1-dicarboxylates, this can be achieved by reacting a Michael acceptor containing a leaving group with a malonate ester enolate.
A powerful variant of this is the phase-transfer catalyzed enantioselective cyclopropanation. In one example, heavily substituted cyclopropane esters were synthesized in high yields and with excellent stereoselectivity by reacting a cinnamate (B1238496) equivalent with a 2-bromomalonate ester. nih.gov The reaction is catalyzed by a Cinchona-derived phase-transfer catalyst, which facilitates the deprotonation of the malonate and controls the stereochemical outcome of the subsequent cyclization. nih.gov This method is particularly attractive as it allows for the construction of highly functionalized cyclopropanes under relatively mild conditions. nih.gov
Table 2: Tandem Reactions for Cyclopropane-1,1-dicarboxylate Synthesis
| Reaction Type | Key Reagents | Catalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Michael-Initiated Ring Closure | 4-Nitro-5-styrylisoxazoles, Diethyl 2-bromomalonate | Cinchona-derived phase-transfer catalyst | Diethyl 2-(isoxazol-5-yl)-3-phenylcyclopropane-1,1-dicarboxylate | Complete | up to 96% | nih.gov |
| Michael-Initiated Ring Closure | 2-Arylacetonitriles, α-Bromoennitriles | Base (e.g., K₂CO₃) | Dinitrile-substituted cyclopropanes | N/A | N/A | nih.gov |
Chemo-Enzymatic and Biocatalytic Routes to Cyclopropane-1,1-dicarboxylates
The integration of biological catalysts, such as enzymes, into synthetic routes offers significant advantages in terms of selectivity and sustainability. Chemo-enzymatic and purely biocatalytic methods for cyclopropane synthesis are emerging as powerful alternatives to traditional chemical methods.
A significant breakthrough in this area is the engineering of enzymes for non-natural cyclopropanation reactions. For instance, a promiscuous tautomerase has been engineered to catalyze the enantioselective synthesis of various cyclopropanes. nih.govresearchgate.net This biocatalytic approach involves the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes. nih.govresearchgate.net The engineered enzyme demonstrates excellent control over the formation of the two new carbon-carbon bonds, resulting in cyclopropane products with high diastereo- and enantiopurity. nih.govresearchgate.net This highlights the potential of enzyme engineering to create catalysts for specific and challenging chemical transformations. nih.govresearchgate.net
Lipases are another class of enzymes with potential applications in the synthesis of this compound. While direct lipase-catalyzed cyclopropanation is not common, they are widely used for esterification and transesterification reactions. nih.gov A chemo-enzymatic strategy could involve the chemical synthesis of cyclopropane-1,1-dicarboxylic acid followed by a lipase-catalyzed esterification with butanol. This approach would leverage the mild reaction conditions and high selectivity of the enzymatic step to produce the final product. For example, Novozym 435, a commercially available immobilized lipase (B570770) B from Candida antarctica, has been successfully used in the synthesis of other complex esters. nih.gov
Table 3: Chemo-Enzymatic and Biocatalytic Synthesis of Cyclopropane Dicarboxylates
| Biocatalyst | Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Engineered 4-oxalocrotonate tautomerase | Cyclopropanation | Diethyl 2-chloromalonate, Cinnamaldehydes | Diethyl 2-formyl-3-phenylcyclopropane-1,1-dicarboxylate | up to 25:1 | up to 99:1 | nih.govresearchgate.net |
| Engineered Myoglobin | Cyclopropanation | Ethyl α-diazopyruvate, Styrene | Ethyl 1-(2-oxo-2-phenylethyl)cyclopropane-1-carboxylate | High | up to 99% | nih.gov |
| Novozym 435 (Lipase) | Esterification | Dimer acid, Glycerol carbonate | Dimer acid cyclocarbonate | N/A | N/A | nih.gov |
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of cyclopropane derivatives.
A key aspect of green chemistry is the use of safer reagents and solvents. A classic synthesis of cyclopropane-1,1-dicarboxylates involves the reaction of a dialkyl malonate with 1,2-dibromoethane. google.com However, 1,2-dibromoethane is a toxic and environmentally harmful reagent. An improved and greener process utilizes the less hazardous 1,2-dichloroethane in conjunction with phase-transfer catalysis. google.com This method not only replaces a hazardous reagent but can also lead to improved yields. google.com
Another important green chemistry principle is the reduction of waste and energy consumption. Solvent-free reaction conditions, often achieved through mechanochemistry (ball-milling), represent a significant step towards more sustainable synthesis. While not yet specifically reported for this compound, the bulk solvent-free synthesis of other cyclopropanes via ball-milling has been demonstrated, suggesting its potential applicability.
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Traditional Method | Greener Alternative | Key Advantages | Reference |
|---|---|---|---|---|
| Use of Safer Reagents | Reaction with 1,2-dibromoethane | Reaction with 1,2-dichloroethane | Reduced toxicity and environmental impact | google.com |
| Waste Reduction | Use of stoichiometric bases | Catalytic phase-transfer conditions | Lower waste generation, easier purification | nih.govorgsyn.org |
| Energy Efficiency | High-temperature reactions | Mechanochemical (ball-milling) synthesis | Reduced energy consumption, solvent-free | N/A |
| Use of Renewable Feedstocks | Petroleum-based starting materials | Bio-based starting materials (e.g., from glycerol) | Reduced reliance on fossil fuels | nih.govnih.gov |
Elucidation of Reaction Mechanisms and Transformations Involving Dibutyl Cyclopropane 1,1 Dicarboxylate
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The cyclopropane ring of dibutyl cyclopropane-1,1-dicarboxylate is susceptible to cleavage under various conditions due to the significant ring strain (approximately 27 kcal/mol). google.com The presence of two electron-withdrawing carboxylate groups on a single carbon atom polarizes the vicinal C-C bonds, rendering the molecule a "donor-acceptor" (D-A) cyclopropane when a suitable donor group is present on an adjacent carbon. google.comorgsyn.org This electronic feature is central to its reactivity, facilitating ring-opening through nucleophilic, electrophilic, and radical-mediated pathways. google.com
Nucleophilic Ring-Opening Additions to Cyclopropane-1,1-dicarboxylates
The most studied transformations of cyclopropane-1,1-dicarboxylates involve nucleophilic ring-opening additions. google.comganeshremedies.com In these reactions, the cyclopropane acts as an electrophilic three-carbon synthon. The presence of the two acceptor ester groups lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to attack by a nucleophile. orgsyn.org A wide array of nucleophiles, including heteroatom nucleophiles like phenols, amines, and azides, as well as carbon-centered nucleophiles such as indoles, malonates, and nitro compounds, have been successfully employed to open the ring. ganeshremedies.comgoogle.comprepchem.com These reactions typically proceed to furnish 1,1,3-trisubstituted propane (B168953) derivatives. lookchem.com
In many cases, the reaction is promoted by a Lewis acid, which coordinates to the electron-withdrawing ester groups, further polarizing the C-C bonds and increasing the ring's electrophilicity. google.comprepchem.com However, activation under basic conditions is also possible. For instance, 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates can be activated by fluoride-induced desilylation, which increases the electron-donating ability of the aryl substituent and facilitates the ring-opening. ganeshremedies.com
Nucleophilic ring-opening reactions of donor-acceptor cyclopropanes exhibit high levels of regioselectivity and can proceed with stereospecificity.
Regioselectivity: The nucleophilic attack is directed to the carbon atom bearing the donor group (the C2 position). lookchem.com This attack leads to the cleavage of the bond between the donor-substituted carbon and the acceptor-substituted carbon (C1-C2 bond). The resulting negative charge is stabilized on the carbon atom bearing the two ester groups (C1). This intermediate carbanion is subsequently captured by an electrophile, most commonly a proton, to yield the final 1,3-addition product. google.comprepchem.com This predictable outcome makes these reactions valuable for constructing functionalized acyclic molecules.
Stereochemistry: The stereochemical outcome of the ring-opening is often specific. For example, the 1,3-halochalcogenation of a chiral, non-racemic cyclopropane dicarboxylate has been shown to be stereospecific, demonstrating that the process can be controlled to produce specific stereoisomers. prepchem.com Similarly, organocatalyzed stereoselective cycloadditions that proceed via a ring-opening mechanism have been developed, affording products with multiple consecutive stereocenters in high enantioselectivity. lookchem.com
| Nucleophile | Donor Group (on Cyclopropane) | Catalyst/Conditions | Outcome |
| Aliphatic Amines | Aryl | Lewis Acid (In-TOX) | γ-amino-γ-arylbutyric acid derivatives (enantioselective) orgsyn.org |
| Nitro Compounds | p-Siloxyaryl | TBAF / Base | Ring-opened nitroalkyl-substituted malonates ganeshremedies.com |
| Malononitrile | p-Siloxyaryl | TBAF / Base | Ring-opened addition product ganeshremedies.com |
| Indoles | Aryl | Lewis Acid | 1,3-addition product, nucleophile at former donor position google.comprepchem.com |
| Chalcogenyl Halides | Phthalimide | MgI₂ | 1,3-halochalcogenation product, stereospecific reaction prepchem.com |
The facility and pathway of the nucleophilic ring-opening are heavily dependent on the nature of the substituents on the cyclopropane ring.
Donor Groups: The presence of an electron-donating group (e.g., aryl, vinyl, ether, amine) vicinal to the gem-dicarboxylate moiety is crucial for high reactivity in what are termed donor-acceptor cyclopropanes. google.comlookchem.com The donor group stabilizes the partial positive charge that develops at that carbon during the nucleophilic attack. Aryl and vinyl groups are particularly effective donors. lookchem.com While simple alkyl groups are tolerated, reactions are often slower and yields lower. lookchem.com The electronic properties of the donor are key; for example, employing a very electron-rich arene unit like p-methoxyphenyl can lead to side reactions such as electrophilic aromatic substitution. google.com
Acceptor Groups: The two ester groups at the C1 position are essential for activating the cyclopropane ring towards nucleophilic attack. Their electron-withdrawing nature polarizes the ring and stabilizes the carbanionic intermediate formed upon ring cleavage.
Electrophilic and Radical-Mediated Ring Expansions and Cleavages
While less common than nucleophilic additions, the cyclopropane ring can also be opened through reactions with electrophiles and radicals.
Electrophilic Cleavage: Reactions can be initiated by an electrophile. For instance, the reaction of donor-acceptor cyclopropane dicarboxylates with chalcogenyl halides (e.g., sulfenyl or selenyl chlorides) in the presence of a Lewis acid like MgI₂ leads to a 1,3-halochalcogenation. google.comprepchem.com In this process, the more electronegative halogen acts as the electrophilic component that adds to the carbon adjacent to the donor, while the chalcogenyl residue adds to the carbon bearing the ester groups. google.com In another example, strong Lewis acids like TaCl₅ can react with 2-arylcyclopropane-1,1-dicarboxylates to cause ring opening and formation of a chlorinated malonate derivative. nih.gov
Radical-Mediated Reactions: Radical processes can also induce ring cleavage or expansion. The selective endocyclic cleavage of cyclopropylcarbinyl radicals can lead to ring-expanded products, a process favored by the stabilization of the resulting radical by the carbonyl groups of the ester. nih.gov Furthermore, an oxidative C–C bond activation has been demonstrated through a catalytic 1,3-difluorination of substituted cyclopropanes using an aryl iodide catalyst, showcasing a radical-mediated pathway to ring-opened products. googleapis.com
Chemical Transformations at the Ester Functionalities of this compound
Beyond the reactivity of the three-membered ring, the two butyl ester groups of the title compound can undergo transformations typical of carboxylic acid esters.
Transesterification Reactions with Diverse Alcohols
Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. For this compound, this provides a pathway to other dialkyl esters, which may be desirable for modifying physical properties or for subsequent synthetic steps.
The preparation of higher alkyl esters of cyclopropane-1,1-dicarboxylic acid, such as the dibutyl or other esters from alcohols with more than three carbons, can be achieved with high yields via the transesterification of a lower ester, like the dimethyl ester. google.com This reaction is typically catalyzed by agents such as butyl titanate. google.com The process involves heating the starting ester with an excess of the desired alcohol in the presence of the catalyst. Similarly, the transesterification of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with ethylene (B1197577) glycol using dibutyltin (B87310) diacetate as a catalyst has been reported, demonstrating the feasibility of this transformation for producing polyesters or other specialized esters.
| Starting Ester | Alcohol | Catalyst | Product |
| Dimethyl cyclopropane-1,1-dicarboxylate | Higher Alcohols (>C3) | Butyl titanate | Higher dialkyl esters google.com |
| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Ethylene glycol | Dibutyltin diacetate | Oligomeric/polymeric ester |
Selective Hydrolysis and Decarboxylation to Cyclopropane-1,1-dicarboxylic Acid
The conversion of dialkyl cyclopropane-1,1-dicarboxylates, such as the dibutyl ester, to cyclopropane-1,1-dicarboxylic acid is a fundamental transformation. This hydrolysis is typically achieved via saponification using a strong base, followed by acidification. While literature examples often detail the use of diethyl or dimethyl esters, the principles are directly applicable to the dibutyl analogue.
A robust one-pot method involves treating a related malonic ester with concentrated aqueous sodium hydroxide (B78521) in the presence of 1,2-dibromoethane (B42909) and a phase-transfer catalyst. orgsyn.org This process facilitates both the cyclopropanation and the subsequent hydrolysis in a single synthetic operation. The reaction proceeds through the formation of a malonate enolate, which undergoes alkylation with 1,2-dibromoethane to form the cyclopropane ring. The ester groups are then saponified under the strongly basic conditions. Careful acidification of the resulting disodium (B8443419) salt with an acid like concentrated hydrochloric acid precipitates the cyclopropane-1,1-dicarboxylic acid, which can be isolated by extraction. orgsyn.org
Saponification: The two ester groups of this compound are hydrolyzed by a base (e.g., NaOH or KOH) to form the corresponding dicarboxylate salt and butanol.
Acidification: The dicarboxylate salt is neutralized with a strong acid to yield the final cyclopropane-1,1-dicarboxylic acid. orgsyn.org
Once formed, cyclopropane-1,1-dicarboxylic acid can undergo thermal decarboxylation. Heating the diacid, particularly at or above its melting point (134-136 °C), can lead to the loss of one molecule of carbon dioxide to furnish cyclopropanecarboxylic acid. youtube.com This subsequent reaction highlights the synthetic utility of the initial hydrolysis step.
Table 1: Reaction Conditions for Hydrolysis of Dialkyl Cyclopropane-1,1-dicarboxylates
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl Malonate & 1,2-dibromoethane | 50% aq. NaOH, Triethylbenzylammonium chloride | Vigorous stirring, 2 hours, then acidification | Cyclopropane-1,1-dicarboxylic acid | 66-73% | orgsyn.org |
Conversion to Amides, Anhydrides, and Other Carboxylic Acid Derivatives
Cyclopropane-1,1-dicarboxylic acid, readily obtained from the hydrolysis of its diesters, is a key precursor for a variety of carboxylic acid derivatives.
Amide Formation: The conversion of the diacid to diamides can be accomplished through several standard synthetic protocols. A direct and sustainable method involves the condensation of the dicarboxylic acid with an amine using a reusable heterogeneous Lewis acid catalyst, such as Niobium(V) oxide (Nb₂O₅). nih.gov This approach is effective despite the production of water, as the catalyst demonstrates water-tolerant properties. nih.gov Alternatively, standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the formation of amide bonds between the diacid and various amines, leading to novel cyclopropane carboxamide derivatives. nih.gov The synthesis of cyclopropane-containing amides is of significant interest due to their presence in a wide range of pharmaceutically active compounds. researchgate.netmdpi.comnih.gov
Anhydride (B1165640) Formation: The dicarboxylic acid can be converted into cyclic anhydride derivatives. For instance, reacting cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate (B1210297) allows for the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a spirocyclic acylal. orgsyn.org
Other Derivatives: The dicarboxylic acid or its corresponding diesters can serve as starting points for other valuable intermediates. For example, cyclopropane-1,1-dicarboxylic acid derivatives can include nitrile groups or N-substituted carboxamide groups, which are valuable in the synthesis of drugs and plant protection agents. google.com
Table 2: Synthesis of Carboxylic Acid Derivatives from Cyclopropane-1,1-dicarboxylic Acid
| Derivative Type | Reagents | Catalyst/Coupling Agent | Product | Reference |
|---|---|---|---|---|
| Diamide | Dicarboxylic acid, Amine | Nb₂O₅ | Diamide | nih.gov |
| Carboxamide | Carboxylic acid, Amine | HATU | Carboxamide | nih.gov |
Functionalization and Derivatization of the Cyclopropane Ring
Beyond transformations of the carboxylate groups, the cyclopropane ring itself can be chemically modified to introduce complexity and new functionalities.
Introduction of Additional Stereocenters or Functional Groups
The synthesis of cyclopropane derivatives with defined stereochemistry is a significant area of research. Methods have been developed for the highly stereoselective synthesis of cyclopropanes, yielding single diastereomers. doi.org One such strategy involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids, followed by pyrolysis of the intermediate pyrazolines. The stereochemical outcome is often controlled by the steric environment of the starting material. doi.org
Furthermore, the cyclopropane ring can undergo ring-opening 1,3-difunctionalization reactions. Catalytic methods using simple aryl iodide catalysts can achieve the 1,3-oxidation of substituted cyclopropanes. nih.gov This allows for the introduction of two new functional groups, such as fluorine atoms, at the 1- and 3-positions of the carbon skeleton, transforming a simple cyclopropane into a more complex, difluorinated product. nih.gov Such strategies are valuable for creating diverse collections of cyclopropane-containing fragments and building blocks for medicinal chemistry. researchgate.net
C-H Activation and Late-Stage Functionalization Strategies
Late-stage functionalization provides a powerful strategy for modifying complex molecules, including those containing a cyclopropane motif, without requiring a de novo synthesis. nih.gov While direct C-H activation on an unactivated cyclopropane ring is challenging, broader strategies for its functionalization exist. Approaches for non-donor-acceptor cyclopropane modification have utilized both radical and electrophilic addition reactions. nih.gov
A conceptually related strategy for incorporating cyclopropane rings at a late stage involves the transformation of other common functional groups. For example, a zinc-mediated reaction has been developed to convert 1,3-diols, a motif present in many natural products and medicinal agents, into cyclopropanes. nih.govnih.gov This method involves converting the 1,3-diol into a 1,3-dimesylate, which then undergoes a reductive cross-electrophile coupling to form the cyclopropane ring under mild conditions that tolerate various functional groups. nih.govnih.gov This highlights the ongoing development of innovative methods to install or modify the valuable cyclopropane scaffold within complex molecular architectures.
Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For dibutyl cyclopropane-1,1-dicarboxylate, a combination of 1D and 2D NMR experiments provides definitive structural confirmation.
¹H and ¹³C NMR: The proton NMR spectrum is characterized by distinct signals for the butyl chains and the cyclopropane (B1198618) ring. The methylene (B1212753) protons of the cyclopropane ring (CH₂ -CH₂ ) are chemically equivalent and typically appear as a singlet or a complex multiplet depending on the solvent and resolution. These protons are notably shifted downfield compared to unsubstituted cyclopropane due to the deshielding effect of the two adjacent ester carbonyl groups. The butyl chain protons appear as a set of multiplets, with the O-CH₂ group being the most downfield of the chain due to the adjacent oxygen atom.
The ¹³C NMR spectrum shows a unique signal for the quaternary cyclopropane carbon C(CO)₂, another for the two equivalent cyclopropane CH₂ carbons, and distinct signals for the carbonyl carbon and the four carbons of the butyl chain. The chemical shifts for the cyclopropane ring carbons are particularly characteristic. docbrown.info
Expected NMR Data for this compound
This table is generated by analogy from data for diethyl and dimethyl cyclopropane-1,1-dicarboxylate. nih.govnih.gov
| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity | ¹³C NMR | Assignment | Expected δ (ppm) |
|---|---|---|---|---|---|---|
| a | -O-CH₂ -(CH₂)₂-CH₃ | ~ 4.1 | Triplet (t) | 1 | C =O | ~ 170 |
| b | -O-CH₂-CH₂ -CH₂-CH₃ | ~ 1.6 | Multiplet (m) | 2 | -O-C H₂-(CH₂)₂-CH₃ | ~ 65 |
| c | -O-(CH₂)₂-CH₂ -CH₃ | ~ 1.4 | Multiplet (m) | 3 | -O-CH₂-C H₂-CH₂-CH₃ | ~ 30 |
| d | -O-(CH₂)₃-CH₃ | ~ 0.9 | Triplet (t) | 4 | -O-(CH₂)₂-C H₂-CH₃ | ~ 19 |
| e | CH₂ CH₂ (ring) | ~ 1.5 | Singlet (s) | 5 | -O-(CH₂)₃-C H₃ | ~ 13 |
| 6 | C (CO)₂ | ~ 35 |
2D NMR Analysis:
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the butyl chains, showing correlations between adjacent protons (e.g., a ↔b , b ↔c , c ↔d ).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., proton a correlates with carbon 2 , proton b with carbon 3 , etc.).
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about through-space proximity, confirming the spatial relationship between the butyl chains and the cyclopropane ring.
For the parent compound, conformational dynamics primarily relate to the rotation around the C-O bonds of the ester groups and the flexibility of the butyl chains. Variable temperature NMR studies could reveal information about the energy barriers to these rotations. As this compound is achiral, stereochemical purity analysis is not applicable. However, for chiral derivatives, chiral resolving agents or chiral solvents can be used in NMR to distinguish between enantiomers and determine enantiomeric excess.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
HRMS provides an exact molecular weight, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₂₂O₄), the expected exact mass can be calculated with high precision.
The fragmentation patterns observed in mass spectrometry offer further structural proof. In electron ionization (EI-MS), dicarboxylic acid esters typically undergo characteristic fragmentation. nih.gov Key fragmentation pathways for this compound would likely include:
Loss of a butoxy radical (•OC₄H₉).
Loss of butene (C₄H₈) via a McLafferty rearrangement.
Cleavage of the ester group, leading to the loss of •COOC₄H₉.
Ring-opening and subsequent fragmentation of the cyclopropane ring, a process documented for other cyclopropyl (B3062369) lipids. nih.gov
Proposed Key Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 242 | [M]⁺ | Molecular Ion |
| 185 | [M - C₄H₉O]⁺ | Loss of a butoxy radical |
| 169 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 141 | [M - COOC₄H₉]⁺ | Loss of the butoxycarbonyl radical |
X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing of Cyclopropane-1,1-dicarboxylate Derivatives
While a specific crystal structure for liquid this compound is not available, X-ray diffraction studies on solid derivatives of cyclopropane-1,1-dicarboxylic acid provide critical insights into the geometry of the three-membered ring. rsc.orgnih.gov Research on substituted cyclopropanes has shown that the ring geometry is significantly influenced by its substituents. rsc.org In dicarboxylate derivatives, the C-C bond distal to the two ester groups is typically shortened, while the two vicinal C-C bonds are lengthened. rsc.org The ester groups themselves would adopt a conformation that minimizes steric hindrance. These studies provide a robust model for the expected solid-state conformation of related compounds. researchgate.netresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is a rapid and effective method for identifying functional groups. The FT-IR and Raman spectra of this compound are dominated by features corresponding to the ester and alkyl groups.
Expected Vibrational Frequencies
Based on data for cyclopropane-1,1-dicarboxylic acid and general ester frequencies. nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H stretch | Butyl chain & Cyclopropane ring |
| ~1730 | C=O stretch | Ester carbonyl |
| 1470-1450 | C-H bend | CH₂ scissoring |
| 1250-1150 | C-O stretch | Ester (C-O-C) |
The most prominent peak in the IR spectrum is the strong carbonyl (C=O) absorption around 1730 cm⁻¹. The C-O single bond stretches appear in the fingerprint region, along with vibrations characteristic of the cyclopropane ring itself.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) or optical rotatory dispersion (ORD) spectrum. However, this technique is indispensable for the stereochemical analysis of its chiral derivatives. cas.czcas.cz
If a chiral center is introduced, for example, by substitution at one of the cyclopropane methylene carbons, the resulting enantiomers can be distinguished using chiroptical methods. The absolute configuration of such chiral cyclopropane derivatives can be determined by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations. nih.gov This approach has been successfully applied to assign the absolute configuration of complex chiral cyclopropanes produced via biocatalytic methods. rochester.edunih.gov
Theoretical and Computational Chemistry Studies on Dibutyl Cyclopropane 1,1 Dicarboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. For a molecule like dibutyl cyclopropane-1,1-dicarboxylate, these calculations can elucidate its electronic structure, the nature of its chemical bonds, and its inherent reactivity.
Density Functional Theory (DFT) for Electronic Structure, Bonding Analysis, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In the context of dialkyl cyclopropane-1,1-dicarboxylates, DFT studies have been pivotal in understanding their behavior as "donor-acceptor" cyclopropanes. The cyclopropane (B1198618) ring acts as an electron donor, while the two carboxylate groups are strong electron acceptors. This electronic push-pull arrangement polarizes the C-C bonds of the cyclopropane ring, making them susceptible to ring-opening reactions.
DFT calculations can predict key electronic properties that govern the reactivity of these compounds. For instance, the calculated relaxed force constants of the C-C bonds within the cyclopropane ring have been shown to be a good indicator of the reactivity of the three-membered ring in cycloaddition reactions. nih.gov Lower force constants suggest a weaker bond that is more readily cleaved.
Furthermore, DFT can be employed to model the transition states of reactions involving these cyclopropanes, providing insights into the reaction pathways and predicting the stereochemical outcomes of such transformations. researchgate.net For example, in Lewis acid-catalyzed reactions, DFT calculations can help to understand the interaction between the catalyst and the cyclopropane derivative, and how this interaction facilitates the reaction. nih.gov
A hypothetical DFT analysis of this compound would likely reveal a similar electronic distribution to its dimethyl or diethyl counterparts, with the butyl chains having a minor electronic influence on the core cyclopropane ring compared to the powerful dicarboxylate acceptors.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate energy calculations for molecules and reaction pathways. For a molecule like this compound, ab initio calculations could be used to precisely determine its conformational energies, rotational barriers of the butyl groups, and the energetic landscape of its potential chemical transformations.
High-level ab initio calculations, such as coupled-cluster methods, could provide benchmark data for the bond dissociation energies of the cyclopropane ring, offering a very precise measure of its stability. These methods are particularly valuable for small, representative fragments of the molecule to keep computational costs manageable while still providing high-accuracy data that can be extrapolated to the full system.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its two butyl chains, MD simulations would be invaluable for exploring its conformational landscape.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating this compound in a solvent, one can observe how the solvent molecules arrange around the solute and calculate properties like the solvation free energy. In the context of potential biological applications, MD simulations can be used to study the stability of the molecule within a protein's binding site. nih.govnih.gov
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, which belongs to the class of donor-acceptor cyclopropanes, a primary area of interest is its behavior in cycloaddition and ring-opening reactions. scholaris.carsc.org
Theoretical studies on related systems have shown that these reactions can proceed through various pathways, often involving zwitterionic or radical intermediates. rsc.org Computational modeling, typically using DFT, can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. The characterization of transition state structures provides detailed information about the geometry and energy of the highest point along the reaction coordinate, which is essential for understanding the reaction's feasibility and kinetics.
For example, in a [3+2] cycloaddition reaction with an aldehyde, calculations could determine whether the reaction is concerted or stepwise and predict the regioselectivity and stereoselectivity of the product. nih.gov
Structure-Activity Relationship (SAR) Prediction through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. creative-biolabs.com While there is no specific SAR data for this compound, computational modeling can be a predictive tool in this area.
By systematically modifying the structure of the molecule in silico (for example, by changing the length of the alkyl chains from butyl to other groups) and calculating various molecular descriptors (such as electronic properties, size, and shape), it is possible to build a Quantitative Structure-Activity Relationship (QSAR) model. creative-biolabs.com This model could then be used to predict the activity of new, unsynthesized derivatives.
For instance, if a particular biological activity is discovered for a cyclopropane derivative, computational SAR could help identify the key structural features responsible for this activity, guiding the design of more potent analogues. nih.gov
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a key tool in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a biological target, typically a protein or enzyme. atauni.edu.tr
While this compound has no established biological targets, molecular docking simulations could be used to screen it against a library of known enzyme structures. This could hypothetically identify potential protein targets for which the molecule might show inhibitory activity.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. A high docking score would suggest a potentially strong interaction, warranting further experimental investigation. Studies on other cyclopropane derivatives have utilized molecular docking to explore their potential as enzyme inhibitors. nih.govmdpi.com
A hypothetical docking study could reveal that the butyl chains of the molecule fit into hydrophobic pockets of an enzyme's active site, while the carboxylate groups form hydrogen bonds with polar amino acid residues.
Applications of Dibutyl Cyclopropane 1,1 Dicarboxylate in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block in the Construction of Natural Products and Bioactive Molecules
The cyclopropane (B1198618) ring is a structural motif present in numerous natural products and biologically active molecules, prized for its ability to impart unique conformational constraints and metabolic stability. nih.govnih.gov Dibutyl cyclopropane-1,1-dicarboxylate serves as a key building block, providing the fundamental cyclopropane core that can be elaborated into more complex structures. nih.gov The diester functionality allows for a variety of chemical transformations, including selective hydrolysis, reduction, and amidation, enabling the generation of diverse molecular architectures.
The process of creating libraries of compounds for drug discovery often relies on diversity-oriented synthesis, where core molecular scaffolds are systematically derivatized. nih.gov this compound and its analogs are ideal for this approach. For instance, biocatalytic methods have been developed to produce chiral, functionalized cyclopropanes that can be readily derivatized to generate a wide range of stereochemically pure building blocks for medicinal chemistry. nih.govnih.gov The synthesis of various isoxazoline (B3343090) dicarboxylic acids with potential antibacterial properties has also been achieved through cycloaddition reactions, highlighting the utility of dicarboxylate precursors in creating bioactive heterocyclic compounds. mdpi.com
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
The inherent reactivity of the cyclopropane ring, combined with the synthetic handles provided by the ester groups, makes this compound an excellent starting point for the synthesis of advanced pharmaceutical intermediates. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then undergo mono-decarboxylation to yield cyclopropanecarboxylic acid derivatives. google.com This structural motif is a key component in several marketed drugs.
This compound and its close analog, diethyl cyclopropane-1,1-dicarboxylate, are well-documented intermediates in the synthesis of important pharmaceuticals like Montelukast and Ketorolac. ganeshremedies.com
Montelukast: This widely used anti-asthmatic drug contains a cyclopropane ring as a critical part of its side chain. Synthetic routes to Montelukast often begin with a dialkyl cyclopropane-1,1-dicarboxylate. googleapis.comsciforum.net The synthesis involves several key transformations where the dicarboxylate is converted into 1,1-bis(hydroxymethyl)cyclopropane, which is an essential intermediate for building the final molecule. researchgate.netresearchgate.net The initial diester is typically reduced to the diol, which then undergoes a series of reactions including protection, activation, and coupling to construct the complex side chain of Montelukast. googleapis.comsciforum.net
| Step | Starting Material | Key Reagents/Conditions | Product | Purpose |
| 1 | Diethyl cyclopropane-1,1-dicarboxylate | LiAlH₄ (Lithium aluminum hydride) | 1,1-Bis(hydroxymethyl)cyclopropane | Reduction of esters to primary alcohols. |
| 2 | 1,1-Bis(hydroxymethyl)cyclopropane | Thionyl chloride | 1-(Chloromethyl)cyclopropanemethanol | Selective conversion of one alcohol to a chloride. |
| 3 | 1-(Chloromethyl)cyclopropanemethanol | Alkali metal cyanide | 1-(Cyanomethyl)cyclopropanemethanol | Introduction of a nitrile group for chain extension. googleapis.com |
| 4 | 1-(Cyanomethyl)cyclopropanemethanol | Hydrolysis (acid or base) | (1-(Hydroxymethyl)cyclopropyl)acetic acid | Conversion of nitrile to carboxylic acid. googleapis.com |
| 5 | (1-(Hydroxymethyl)cyclopropyl)acetic acid | Esterification | Methyl (1-(hydroxymethyl)cyclopropyl)acetate | Protection of the carboxylic acid for subsequent steps. |
| 6 | Methyl (1-(hydroxymethyl)cyclopropyl)acetate | Coupling with drug backbone | Montelukast precursor | Formation of the key C-C bond to link the side chain. sciforum.net |
Ketorolac: The synthesis of this non-steroidal anti-inflammatory drug (NSAID) can also involve precursors derived from cyclopropane dicarboxylates. Synthetic strategies have been described that prepare 5-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids through the β-decarboxylation of the corresponding dialkyl-1,1-dicarboxylates, demonstrating a key ring-opening and rearrangement pathway enabled by the cyclopropane dicarboxylate structure. google.com
Preparation of Novel Spirocyclic and Fused-Ring Systems Containing the Cyclopropane Moiety
The unique geometry and reactivity of the cyclopropane ring make it a valuable component in the construction of spirocyclic and fused-ring systems. Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.
This compound and its parent diacid are effective precursors for spirocycles. For example, cyclopropane-1,1-dicarboxylic acid reacts with isopropenyl acetate (B1210297) to form 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a spiroacylal. orgsyn.org Furthermore, synthetic methods have been developed for creating spiro-cyclopropanes from pyrrolidine-2,3-diones, which have shown potent insecticidal activity. nih.gov Domino reactions involving 1-acylcyclopropanecarboxamides have also been utilized to construct complex fused spiro piperidone-cyclopropane derivatives with high diastereoselectivity. rsc.org These examples underscore the potential of the cyclopropane-1,1-dicarboxylate scaffold in generating novel and complex polycyclic systems.
Utilization in Asymmetric Synthesis and Chiral Catalyst Development
Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is crucial in the pharmaceutical industry. The cyclopropane-1,1-dicarboxylate framework is a valuable platform for developing asymmetric methodologies.
One common approach is the catalytic asymmetric cyclopropanation of alkenes using diazoacetates, catalyzed by chiral dirhodium tetracarboxylate complexes. nih.govrsc.org These reactions can produce highly enantioenriched cyclopropane carboxylates, which are direct structural relatives of this compound. nih.govrsc.org Another powerful strategy involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid has been achieved by reacting dimenthyl succinate (B1194679) (derived from the chiral auxiliary l-menthol) with 1,2-dibromoethane (B42909). orgsyn.org Additionally, highly diastereoselective methods have been developed for synthesizing substituted 1-aminocyclopropane-1-carboxylic acids, important building blocks for novel peptides, using diketopiperazine templates. nih.gov These approaches demonstrate the centrality of the cyclopropane scaffold in accessing stereochemically defined molecules.
Development of Prodrugs and Targeted Delivery Systems
A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's physicochemical properties, such as solubility or permeability, or to achieve targeted delivery to specific tissues. nih.gov
While direct examples involving this compound in approved prodrugs are not prominent, its structure offers significant potential for this application. The two butyl ester groups can be modified to act as "promoieties"—chemical groups that are cleaved in vivo. nih.gov By conjugating a parent drug to one or both carboxyl groups of the cyclopropane-1,1-dicarboxylic acid core, it is possible to create a prodrug with tailored release characteristics. The cyclopropane ring itself can serve as a stable, compact linker, while the nature of the ester or amide bond formed can be tuned to control the rate of cleavage by metabolic enzymes like esterases or amidases. This approach could be used to develop long-acting formulations or to enhance the delivery of a drug to its target site, thereby increasing efficacy and reducing side effects. nih.gov
Biochemical and Biological Research Applications of Cyclopropane 1,1 Dicarboxylates
Enzyme Inhibition Studies: Investigation of Cyclopropane-1,1-dicarboxylate as an Inhibitor of Ketol-Acid Reductoisomerase (KARI)
Cyclopropane-1,1-dicarboxylic acid (CPD), the parent compound of the dibutyl ester, is a potent inhibitor of ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms. nih.govnih.gov KARI catalyzes a two-step reaction involving an alkyl migration and a subsequent NADPH-dependent reduction. nih.gov The structural similarity of CPD to a likely transition state in the KARI-catalyzed reaction makes it an effective inhibitor. researchgate.net
Research on the interaction between cyclopropane-1,1-dicarboxylate and KARI has provided detailed insights into its inhibitory mechanism. Studies on purified rice KARI have demonstrated that CPD is a slow-, tight-binding inhibitor. researchgate.net This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, which results from a slow formation and/or dissociation of the enzyme-inhibitor complex.
| Enzyme | Inhibitor | Ki | kon (M-1min-1) | koff (min-1) | Inhibition Type | Source |
| Rice Ketol-Acid Reductoisomerase | Cyclopropane-1,1-dicarboxylic acid | 90 nM | 2.63 x 105 | 2.37 x 10-2 | Slow-, tight-binding | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The slow-binding nature of this inhibition suggests that the initial interaction is followed by a conformational change in the enzyme, leading to a more stable, tightly bound complex.
The active site of KARI is a highly polar environment containing several conserved amino acid residues that are crucial for substrate binding and catalysis. nih.govresearchgate.net While a crystal structure of KARI in complex with cyclopropane-1,1-dicarboxylate is not available, molecular docking studies and mutational analyses with other inhibitors and substrates have provided a model for its binding.
The active site contains two essential divalent metal ions, typically Mg2+, which are coordinated by amino acid side chains and the substrate or inhibitor. researchgate.net Site-directed mutagenesis studies on E. coli KARI have identified several polar residues within the active site as critical for its dual functions of isomerization and reduction. nih.gov Although these studies did not specifically use cyclopropane-1,1-dicarboxylate as the inhibitor, they revealed that mutations of conserved polar amino acids can lead to a loss of the isomerase activity while retaining the reductase activity, highlighting the complexity of the active site. nih.gov Molecular docking simulations of CPD analogues suggest that the carboxyl groups of the inhibitor are key for binding within the active site. nih.gov
The potent and specific inhibition of KARI by cyclopropane-1,1-dicarboxylates has prompted the development of various analogues to be used as biochemical probes. These analogues help in further characterizing the enzyme's active site and in developing new herbicides. nih.gov
A series of N,N'-disubstituted cyclopropane-1,1-dicarboxamide analogues have been synthesized and evaluated for their herbicidal activity and KARI inhibition. nih.gov While many of these analogues showed low herbicidal activity, some, like N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, displayed moderate activity against certain plant species. nih.gov These findings provide a basis for the rational design of more potent KARI inhibitors that can serve as effective biochemical probes and potential agricultural tools. nih.gov
| Analogue | Target Plant | Activity | Source |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Bentgrass (Agrostis stolonifera) | Moderate Herbicidal Activity | nih.gov |
| Various N,N'-disubstituted cyclopropane-1,1-dicarboxamides | Lettuce (Lactuca sativa) | Low Herbicidal Activity | nih.gov |
| Various N,N'-disubstituted cyclopropane-1,1-dicarboxamides | Bentgrass (Agrostis stolonifera) | Low Herbicidal Activity | nih.gov |
This table is interactive. Click on the headers to sort the data.
Research into Branched-Chain Amino Acid Biosynthesis Pathways and Related Metabolic Processes
Because KARI is a key enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, its inhibitors are crucial research tools for studying this metabolic pathway. nih.govresearchgate.net The application of cyclopropane-1,1-dicarboxylate to plant tissues leads to the accumulation of 2-acetolactate, the substrate of KARI, which confirms the in vivo inhibition of the enzyme and provides a method to probe the flux through the BCAA pathway. researchgate.net This allows researchers to investigate the regulation of BCAA synthesis and its interconnection with other metabolic processes in plants and microorganisms.
Exploration of Other Potential Enzyme Targets and Molecular Interactions
Beyond KARI, cyclopropane-1,1-dicarboxylic acid has been shown to inhibit other enzymes. Notably, it is an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, the enzyme responsible for the final step in the biosynthesis of the plant hormone ethylene (B1197577). nih.gov This inhibition is structurally analogous to the natural substrate, ACC. The study of this interaction provides insights into the mechanism of ethylene biosynthesis and its regulation.
While specific research on other enzyme targets for dibutyl cyclopropane-1,1-dicarboxylate is limited, the broader class of cyclopropane (B1198618) derivatives has been shown to exhibit a wide range of biological activities, suggesting potential interactions with other enzymes such as coronavirus 3C-like proteases and O-acetylserine sulfhydrylases. nih.govbldpharm.com However, these findings are for different cyclopropane-containing molecules and cannot be directly extrapolated to the dibutyl ester without further investigation.
Development of Research Tools for Agricultural and Plant Biology Studies
The inhibition of KARI, an enzyme essential for plants but not animals, makes cyclopropane-1,1-dicarboxylates and their analogues attractive candidates for the development of herbicides. nih.gov Research in this area aims to create potent and selective KARI inhibitors that can be used as research tools to study plant growth and development, as well as for practical weed management.
The synthesis and testing of various cyclopropane-1,1-dicarboxamide analogues against species like lettuce and bentgrass is a clear example of this application. nih.gov Although the tested analogues showed mostly low to moderate herbicidal activity, these studies provide valuable structure-activity relationship data for the design of more effective compounds for agricultural and plant biology research. nih.gov
Dibutyl Cyclopropane 1,1 Dicarboxylate in Materials Science and Polymer Chemistry Research
Monomer for Polymer Synthesis: Incorporation of the Cyclopropane (B1198618) Ring into Polymeric Architectures
The rigid, strained three-membered ring of the cyclopropane moiety makes it an intriguing building block for polymers. Its incorporation into a polymer backbone can significantly influence the material's properties. While direct polymerization of dibutyl cyclopropane-1,1-dicarboxylate is not widely documented, research on similar cyclopropane-1,1-dicarboxylate esters provides insight into potential polymerization pathways and the properties of the resulting polymers.
Investigation of Polymerization Mechanisms (e.g., Radical, Anionic) for Cyclopropane-Containing Monomers
The polymerization of cyclopropane-containing monomers can proceed through various mechanisms, with the specific pathway often dictated by the substituents on the cyclopropane ring.
A study on the ring-opening polymerization of diisopropyl cyclopropane-1,1-dicarboxylate, a close analog of the dibutyl ester, was conducted under living anionic conditions. scilit.com This research provides a valuable model for understanding how this compound might behave under similar conditions. The study investigated the kinetics and mechanism of the polymerization, offering insights into the reactivity of the cyclopropane ring when substituted with two ester groups. scilit.com
Generally, the polymerization of substituted cyclopropanes can be challenging. For instance, the anionic polymerizations of 2-substituted cyclopropane-1,1-dicarbonitriles and 1,1-disubstituted 2-vinylcyclopropanes have been explored, indicating that the substituents play a crucial role in the feasibility and outcome of the polymerization. scilit.com Cationic polymerization of certain cyclopropane derivatives has also been attempted, though with limited success in some cases. scilit.com For this compound, the two ester groups would significantly influence its electronic and steric properties, likely favoring an anionic ring-opening polymerization mechanism.
Design of Novel Polymer Structures with Tunable Properties
The inclusion of the cyclopropane-1,1-dicarboxylate unit into a polymer chain is anticipated to impart unique structural and functional properties. The rigid cyclopropane ring can restrict segmental motion, potentially increasing the glass transition temperature (Tg) of the resulting polymer. Furthermore, the geminal diester groups offer sites for post-polymerization modification, allowing for the tuning of properties such as solubility, polarity, and thermal stability.
Research on polyesters derived from diols and dicarboxylic acids has shown that the structure of the dicarboxylic acid significantly impacts the properties of the resulting polymer. mdpi.commdpi.com By analogy, using this compound or its corresponding dicarboxylic acid as a monomer could lead to polyesters or polyamides with tailored characteristics. The bulky butyl groups would likely enhance the solubility of the polymer in organic solvents and could influence its morphology and mechanical properties.
The table below summarizes the potential effects of incorporating the cyclopropane-1,1-dicarboxylate moiety into a polymer backbone, based on general principles of polymer chemistry and studies of related compounds.
| Property | Anticipated Effect of Cyclopropane-1,1-dicarboxylate Incorporation | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid cyclopropane ring restricts chain mobility. |
| Thermal Stability | Potentially altered | The strained ring might offer a pathway for thermal degradation, but the overall stability will depend on the polymer structure. |
| Solubility | Enhanced by butyl groups | The long alkyl chains of the butyl groups can improve solubility in nonpolar solvents. |
| Crystallinity | Likely reduced | The non-linear, bulky nature of the monomer unit may disrupt chain packing and hinder crystallization. |
| Mechanical Properties | Potentially higher modulus | The rigidity of the cyclopropane unit could contribute to a stiffer polymer backbone. |
Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. mdpi.comnih.govescholarship.orgrsc.org The dicarboxylate functionality of cyclopropane-1,1-dicarboxylic acid (the parent acid of the dibutyl ester) makes it a potential candidate for use as an organic linker in the synthesis of both MOFs and COFs. chemscene.comnih.govsigmaaldrich.combldpharm.com
In MOF synthesis, the carboxylate groups would coordinate to metal ions or clusters, forming a porous, three-dimensional network. mdpi.com The rigid and compact nature of the cyclopropane core could lead to the formation of MOFs with unique pore geometries and high stability.
For COFs, which are built entirely from organic building blocks linked by covalent bonds, cyclopropane-1,1-dicarboxylic acid could be used in condensation reactions with other organic linkers, such as polyamines, to form crystalline, porous polymers. mdpi.comnih.govnih.gov The choice of linker geometry is crucial in determining the topology and porosity of the resulting COF. rsc.org The unique triangular geometry of the cyclopropane unit could lead to novel COF structures.
Development of Functional Materials with Unique Optical, Electronic, or Mechanical Characteristics
Applications in Smart Materials and Responsive Systems
Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The ester functionalities of this compound offer a handle for creating responsive materials. For example, polymers containing these ester groups could be designed to be pH-responsive, undergoing hydrolysis under acidic or basic conditions. This could be useful for applications such as controlled drug release.
While there is no direct research linking this compound to smart materials, the broader field of responsive polymers often utilizes functional groups like esters to impart stimulus-responsive behavior. The unique structural contribution of the cyclopropane ring could add another layer of control over the responsive properties of such materials.
Emerging Research Areas and Future Perspectives for Dibutyl Cyclopropane 1,1 Dicarboxylate Research
Innovations in Catalytic Systems for Sustainable Synthesis and Transformation
The development of efficient and environmentally friendly methods for the synthesis of Dibutyl cyclopropane-1,1-dicarboxylate is a key area of ongoing research. Traditional synthetic routes are being re-evaluated and optimized, with a strong emphasis on catalytic systems that offer higher yields, reduced waste, and milder reaction conditions.
One notable advancement is the use of transesterification as a route to higher alkyl esters of cyclopropane-1,1-dicarboxylic acid. A patented method describes the preparation of esters with more than three carbon atoms, such as the dibutyl ester, through the transesterification of the corresponding methyl ester. google.com This process can be facilitated by transesterification catalysts like butyl titanate, offering high yields. google.com This approach is particularly significant as the methyl esters are often more readily prepared. google.com
Furthermore, research into the synthesis of the core cyclopropane (B1198618) ring is exploring various catalytic strategies. These include methods that utilize different catalysts and starting materials to improve efficiency and sustainability.
Table 1: Comparison of Synthetic Approaches for Cyclopropane-1,1-dicarboxylates
| Method | Starting Materials | Catalyst/Reagent | Key Advantages | Reference |
| Transesterification | Dimethyl cyclopropane-1,1-dicarboxylate, Butanol | Butyl titanate | High yield for higher alkyl esters. | google.com |
| Base-promoted cyclization | Diethyl malonate, 1,2-dibromoethane (B42909) | Sodium hydroxide (B78521), Triethylbenzylammonium chloride | Phase-transfer catalysis. | orgsyn.org |
| Potassium carbonate mediated | Dialkyl malonate, 1,2-dichloroalkane | Finely divided potassium carbonate | Avoids stronger bases, water removal by azeotropic distillation. | google.com |
| Nickel peroxide oxidation | Ethyl cyanoacetate (B8463686) derivatives | Nickel peroxide | Oxidative cyclization to form cyclopropane derivatives. | rsc.org |
These innovative catalytic systems represent a significant step forward in the sustainable production of this compound and related compounds, making them more accessible for further research and potential industrial applications.
Application in Flow Chemistry and Microfluidic Reactor Systems
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. The application of flow chemistry and microfluidic reactor systems to the synthesis of cyclopropane derivatives, including potentially this compound, is an active area of exploration.
While specific studies on the flow synthesis of this compound are not yet widely published, research on related compounds demonstrates the feasibility and benefits of this approach. For instance, the synthesis of gem-difluorocyclopropanes has been successfully demonstrated in a flow chemistry setup, allowing for precise control over temperature and pressure, and more efficient heat transfer. beilstein-journals.org This level of control is crucial for managing highly reactive intermediates and exothermic reactions often involved in cyclopropanation.
The principles of microfluidic synthesis, which involve carrying out reactions in channels with sub-millimeter dimensions, can be extrapolated to the synthesis of this compound. The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to higher yields, fewer byproducts, and shorter reaction times.
Table 2: Potential Advantages of Flow Synthesis for this compound
| Parameter | Batch Chemistry | Flow Chemistry/Microfluidics |
| Heat Transfer | Often slow and inefficient, leading to localized hotspots. | Rapid and efficient, allowing for precise temperature control. |
| Mass Transfer | Limited by diffusion, can lead to concentration gradients. | Enhanced due to short diffusion distances. |
| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes at any given time, reducing risk. |
| Scalability | Often requires re-optimization of reaction conditions. | "Scaling-out" by running multiple reactors in parallel. |
| Reaction Time | Can be lengthy. | Often significantly reduced. |
The development of robust flow chemistry protocols for the synthesis of this compound would be a significant advancement, enabling safer, more efficient, and scalable production for research and industrial purposes.
Chemoinformatics and Machine Learning Approaches for Design and Discovery
Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research, accelerating the design and discovery of new molecules with desired properties. mdpi.com These computational approaches are being applied to the study of cyclopropane derivatives to predict their physicochemical properties, biological activities, and potential applications.
For a compound like this compound, machine learning models can be trained on existing data for related compounds to predict various parameters. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of cyclopropane esters with their biological efficacy or material properties. mdpi.comresearchgate.net These models can help in silico screening of virtual libraries of related compounds to identify candidates with enhanced activity or specific functionalities.
The process typically involves:
Data Collection: Gathering experimental data on a series of related cyclopropane derivatives.
Descriptor Calculation: Generating a set of numerical descriptors that encode the structural and chemical features of the molecules.
Model Building: Using machine learning algorithms such as multiple linear regression, support vector machines, or neural networks to build a predictive model. nih.gov
Model Validation: Assessing the predictive power of the model using statistical methods.
While specific chemoinformatics studies focused solely on this compound are not yet prominent in the literature, the methodologies are well-established and can be readily applied. mdpi.comresearchgate.net Such studies could guide the synthesis of new derivatives with optimized properties for specific applications.
Exploration of Novel Biological Targets and Therapeutic Modalities Beyond KARI Inhibition
The biological activity of cyclopropane-containing molecules is a rich field of study. While cyclopropane-1,1-dicarboxylic acid is a known inhibitor of ketol-acid reductoisomerase (KARI), an enzyme essential for branched-chain amino acid biosynthesis in plants and microorganisms, the exploration of other biological targets for its derivatives is an expanding area of research. nih.govresearchgate.net The unique three-dimensional structure and electronic properties of the cyclopropane ring can lead to interactions with a variety of biological macromolecules. researchgate.netunl.pt
Natural and synthetic cyclopropanes have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, antitumor, and antiviral properties. researchgate.netunl.pt This suggests that derivatives like this compound could have therapeutic potential beyond KARI inhibition.
Future research in this area will likely focus on:
Screening against diverse biological targets: Testing this compound and its analogues against a wide range of enzymes, receptors, and other proteins to identify novel interactions.
Mechanism of action studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects.
Structure-activity relationship (SAR) studies: Systematically modifying the structure of the molecule to optimize its activity against newly identified targets.
The discovery of new biological targets for this compound could open up new avenues for the development of novel therapeutic agents.
Development of Advanced Materials with Enhanced Performance and Specific Functions
The incorporation of unique molecular scaffolds like the cyclopropane ring into polymers and other materials can impart novel properties. The rigidity and defined stereochemistry of the cyclopropane moiety in this compound make it an interesting building block for the development of advanced materials.
While direct applications of this compound in materials science are still in the exploratory phase, the broader class of cyclopropane derivatives is being investigated for its potential in creating materials with:
Specific optical properties: The electronic nature of the cyclopropane ring can influence the refractive index and other optical characteristics of a material.
Controlled mechanical properties: The rigid cyclopropane unit can be used to tune the stiffness and flexibility of polymer chains.
Research in this area could involve the synthesis of polyesters or polyamides incorporating this compound as a monomer. The resulting materials could then be characterized for their thermal, mechanical, and optical properties to assess their suitability for various applications, such as specialty plastics, coatings, or optical films. The development of such materials represents a promising, albeit long-term, research direction for this versatile compound.
Q & A
Q. What are the common synthetic routes for dibutyl cyclopropane-1,1-dicarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclopropanation reactions. One method involves the homoconjugate addition of nucleophiles (e.g., amines) to cyclopropane-1,1-dicarboxylate derivatives, followed by esterification . Another approach uses diethyl acrylate and ethylene dibromide in a dehydrobromination reaction, with yields highly dependent on temperature control and stoichiometric ratios of reagents . Optimization of solvent systems (e.g., THF or 1,4-dioxane) and catalysts (e.g., phosphazene bases) is critical for minimizing side reactions .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?
and NMR are essential for structural elucidation. Key diagnostic signals include:
- Cyclopropane protons : δ ~1.2–2.5 ppm (multiplet patterns due to ring strain).
- Ester carbonyls : δ ~165–170 ppm in NMR . For substituted derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl) analogs), coupling constants (e.g., = 277 Hz for trifluoromethyl groups) and integration ratios help verify regiochemistry .
Q. What analytical techniques are recommended for quantifying cyclopropane-1,1-dicarboxylates in biological matrices?
Reverse-phase HPLC coupled with electrospray tandem mass spectrometry (ESI-MS/MS) is highly sensitive for quantification in plant tissues (e.g., Lycopersicum esculentum). A mobile phase of acetonitrile/water (0.1% formic acid) with C18 columns provides optimal separation . For non-polar derivatives, GC-MS with derivatization (e.g., silylation) improves volatility .
Advanced Research Questions
Q. How can anionic ring-opening polymerization (AROP) be applied to synthesize poly(cyclopropane-1,1-dicarboxylate) copolymers?
AROP of di-n-propyl cyclopropane-1,1-dicarboxylate under living conditions (initiators: t-BuOK) enables controlled molecular weights (Đ < 1.2). Post-polymerization steps include:
- Hydrolysis : Basic conditions (NaOH/EtOH) convert esters to carboxylic acids.
- Re-acidification : HCl treatment regenerates the dicarboxylic acid polymer backbone . Kinetic studies reveal a first-order dependence on monomer concentration, with propagation rates sensitive to solvent polarity (e.g., faster in THF vs. DMSO) .
Q. What strategies resolve contradictions in magnetic properties of Co(II)-cyclopropane-1,1-dicarboxylate complexes?
Field-induced slow magnetic relaxation in Co(II) complexes arises from ligand field anisotropy and weak intermolecular interactions. Conflicting reports on relaxation times (e.g., τ₀ = 10⁻⁶–10⁻⁸ s) can be addressed via:
Q. How does asymmetric synthesis of cyclopropane-1,1-dicarboxylates achieve enantiomeric excess (ee) >95%?
Chiral auxiliaries (e.g., (−)-menthol) enable diastereoselective cyclopropanation. For example, (−)-dimenthyl succinate dianion reacts with 1,ω-dihalides to yield (1S,2S)-cyclopropane-1,2-dicarboxylates with 96:4 dr. Recrystallization (MeOH) further purifies to >99% ee . Catalytic asymmetric Friedel-Crafts reactions using chiral Lewis acids (e.g., Sc(III)-PyBOX) also achieve high enantioselectivity in annulation reactions .
Q. What mechanistic insights explain the role of cyclopropane-1,1-dicarboxylates in NAD(P)H oxidase inhibition?
Cyclopropane-1,1-dicarboxylate acts as a transition-state analog in ketol-acid reductoisomerase (KARI) inhibition. Structural studies (cryo-EM) show CPD (cyclopropane-1,1-dicarboxylate) mimics the enolate intermediate in NADPH-dependent catalysis, binding competitively to the Mg²⁺-NADPH complex .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
